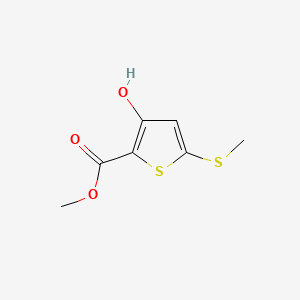

3-羟基-5-(甲硫基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

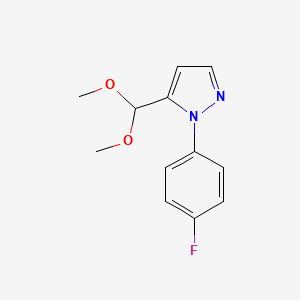

“Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates can be prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based drugs and their derivatives can be found in various resources .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The assignments of these products have been confirmed by carbon-13 NMR data and by the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

化学和生物功能化

3-羟基-5-(甲硫基)噻吩-2-甲酸甲酯是一种化合物,通过其允许代谢羟基和羧基官能化的化学结构,在药物开发中展示了显着的多功能性。这些转化在改变药物分子中烷基部分的疏水性方面至关重要,可能导致药理活性的改变。此过程可能导致活性的减弱、保留或丧失,具体取决于官能化的性质和相对于主要药效基团的位置。进行此类转化的能力使该化合物成为合成和开发新药剂的宝贵资产,如在各种药物类别中观察到的那样(El-Haj & Ahmed,2020)。

在杂环化合物合成中的作用

在有机化学领域,噻吩衍生物,包括与 3-羟基-5-(甲硫基)噻吩-2-甲酸甲酯相关的衍生物,由于它们存在于具有有价值的生物活性的天然和合成化合物中而至关重要。这些衍生物在包括药物化学在内的各个领域中得到广泛应用,在药物化学中,它们有助于抗菌、抗癌、抗炎和抗高血压活性。该化合物的用途超出了制药领域,由于其电子特性,它涉及有机材料,这有利于农用化学品、香料和染料的合成。多种应用突出了该化合物作为噻吩合成中的一种中间体的价值,突出了其在当前和未来化学和医学研究工作中的重要性(Xuan,2020)。

环境和表观遗传影响

该化合物在环境表观遗传学中也具有相关性,特别是关于 DNA 甲基化等修饰。此类修饰在基因组的灵活性和调控中起着至关重要的作用,环境因素会影响这些表观遗传标记。该研究领域对于理解外部暴露如何导致遗传功能障碍和各种病理至关重要,从而提供对潜在表观遗传疗法和预防环境毒性的见解。该化合物由于其化学性质,可以用作研究这些修饰的工具,进一步强调了其在与健康和环境影响相关的科学研究中的重要性(Efimova 等,2020)。

未来方向

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The development of novel thiophene moieties with wider therapeutic activity is a promising area of research .

属性

IUPAC Name |

methyl 3-hydroxy-5-methylsulfanylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S2/c1-10-7(9)6-4(8)3-5(11-2)12-6/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNZXUHRNBXXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715885 |

Source

|

| Record name | Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate | |

CAS RN |

104386-67-6 |

Source

|

| Record name | Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)